molecular formula C11H8FLiN2O2 B2977537 Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-19-2

Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2977537
CAS No.: 2197062-19-2
M. Wt: 226.14
InChI Key: FLDMSBTZFFHXTI-UHFFFAOYSA-M
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Description

“Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate” is a compound with potential application in various fields of research and industry . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “this compound” is not detailed in the available resources.


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available resources.

Scientific Research Applications

Electrolyte Development for Lithium-Ion Batteries

Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate and related lithium salts have been investigated for their potential applications in the development of electrolytes for lithium-ion batteries. These compounds have shown promising electrochemical properties, such as high ionic conductivity, electrochemical stability, and the ability to form stable ion pairs, which are crucial for the efficiency and longevity of lithium-ion batteries. Studies have demonstrated that these lithium salts, when used as electrolytes, can enhance the performance of lithium-ion batteries by improving their capacity, cycle life, and thermal stability. The research into these lithium salts is contributing to the advancement of battery technology, making lithium-ion batteries more efficient, safer, and more sustainable for various applications, including electric vehicles and portable electronic devices (Scheers et al., 2010), (Ahmed et al., 2019).

Synthesis and Characterization of Novel Lithium Salts

The synthesis and structural characterization of novel lithium salts derived from this compound have been explored to understand their coordination ability and potential applications in various fields, including battery electrolytes. These studies involve the synthesis of lithium salts with different substituents to investigate their structural properties and the impact of these modifications on their performance as electrolytes. The research provides insights into the coordination chemistry of lithium with imidazole-derived anions, offering valuable information for the design of new materials with enhanced properties for energy storage and other applications (Dranka et al., 2013).

Properties

IUPAC Name

lithium;1-cyclopropyl-7-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.Li/c12-7-2-1-3-8-9(7)14(6-4-5-6)10(13-8)11(15)16;/h1-3,6H,4-5H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDMSBTZFFHXTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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